molecular formula C9H17N3 B6352732 5-(Piperazin-1-yl)pentanenitrile CAS No. 20548-35-0

5-(Piperazin-1-yl)pentanenitrile

Cat. No.: B6352732
CAS No.: 20548-35-0
M. Wt: 167.25 g/mol
InChI Key: BBVCKSGRTZORPX-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)pentanenitrile is an organic compound with the molecular formula C9H17N3. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a nitrile group attached to a pentane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pentanenitrile typically involves the reaction of piperazine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where piperazine reacts with 5-bromopentanenitrile under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)pentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Piperazin-1-yl)pentanenitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinepentanenitrile
  • 5-(4-Arylpiperazin-1-yl)pentanenitrile
  • 5-(Piperazin-1-yl)quinolin-2(1H)-one

Uniqueness

5-(Piperazin-1-yl)pentanenitrile is unique due to its specific structure, which combines the piperazine ring with a nitrile group attached to a pentane chain. This combination imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various compounds. Compared to other piperazine derivatives, it offers a balance of reactivity and stability, making it suitable for diverse applications .

Properties

IUPAC Name

5-piperazin-1-ylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c10-4-2-1-3-7-12-8-5-11-6-9-12/h11H,1-3,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVCKSGRTZORPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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